4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[222]octane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (BOC) protecting group
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods: The compound can be synthesized through controlled reactions involving the formation of the bicyclic structure followed by the introduction of the BOC group. Industrial production may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of functional groups to more oxidized forms.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its BOC protecting group is particularly useful in peptide synthesis. Biology: It can be used as a probe or intermediate in the study of biological systems, particularly in the synthesis of bioactive molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the BOC group protects the amine functionality, preventing unwanted reactions during the synthesis process. The compound may interact with molecular targets through binding to specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
4-(Boc-aminomethyl)benzoic acid: Similar in structure but with a different bicyclic framework.
4-(Boc-aminophenyl)acetic acid: Another compound with a BOC-protected amine but differing in the core structure.
Uniqueness: The unique bicyclic structure of 4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[22
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-12-4-6-13(7-5-12,9(15)16)18-8-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWNWSCQWJSLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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